1-(6-fluoro-1,3-benzothiazol-2-yl)-5-(3-fluorophenyl)-3-hydroxy-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one
Overview
Description
1-(6-fluoro-1,3-benzothiazol-2-yl)-5-(3-fluorophenyl)-3-hydroxy-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one is a useful research compound. Its molecular formula is C25H16F2N2O4S and its molecular weight is 478.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 478.07988449 g/mol and the complexity rating of the compound is 834. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Analysis
- Synthesis Processes : The compound has been utilized in various synthesis processes. For instance, Nosova et al. (2019) described the synthesis of new fluorine-containing pyrrolyl- and indolyl-substituted 1,3-benzothiazin-4-ones, which highlights the versatility of such compounds in chemical synthesis (Nosova et al., 2019).
- Crystal Structure Studies : The crystal structure of related compounds has been a subject of study, as in the work by Yang et al. (2005), which provides insights into the molecular and crystal structure of similar compounds (Yang et al., 2005).
Biological and Pharmacological Research
- Antimycobacterial Activity : Sathe et al. (2011) explored the antimycobacterial activity of synthesized fluorinated benzothiazolo imidazole compounds, suggesting potential applications in battling mycobacterial infections (Sathe et al., 2011).
- Anticonvulsant Agents : Gineinah (2001) synthesized new derivatives related to benzothiazole and evaluated them as novel anticonvulsant agents, showing the potential of such compounds in neurological applications (Gineinah, 2001).
- Antitumor Activity : Hutchinson et al. (2001) discussed the synthesis and in vitro biological properties of fluorinated benzothiazoles, which showed potent cytotoxicity in certain human breast cell lines, indicating their potential in cancer research (Hutchinson et al., 2001).
Chemical Analysis and Characterization
- Spectral Data Analysis : The compound and its derivatives have been characterized using various spectral data analysis techniques, as noted in the studies by Jagadhani et al. (2015) and Patel et al. (2007), which involve NMR, IR, and mass spectrometry (Jagadhani et al., 2015), (Patel et al., 2007).
Miscellaneous Applications
- Fluorescent Probes : Tanaka et al. (2001) demonstrated the application of a related benzothiazole in fluorescent probes for sensing pH and metal cations, indicating the compound's utility in analytical chemistry (Tanaka et al., 2001).
Properties
IUPAC Name |
(4E)-1-(6-fluoro-1,3-benzothiazol-2-yl)-5-(3-fluorophenyl)-4-[hydroxy-(4-methoxyphenyl)methylidene]pyrrolidine-2,3-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H16F2N2O4S/c1-33-17-8-5-13(6-9-17)22(30)20-21(14-3-2-4-15(26)11-14)29(24(32)23(20)31)25-28-18-10-7-16(27)12-19(18)34-25/h2-12,21,30H,1H3/b22-20+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTVYRJJXQGRJQE-LSDHQDQOSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)C3=NC4=C(S3)C=C(C=C4)F)C5=CC(=CC=C5)F)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)C3=NC4=C(S3)C=C(C=C4)F)C5=CC(=CC=C5)F)/O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H16F2N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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